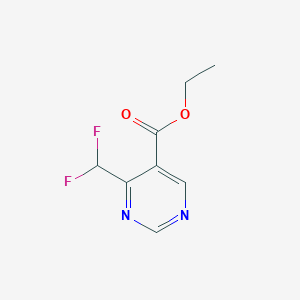

4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester

Description

Historical Development and Significance

The development of this compound emerged from the broader historical context of fluoropyrimidine research that began gaining momentum in the mid-20th century. Fluoropyrimidines as a class were first recognized for their biological significance through compounds like fluorouracil, which demonstrated the profound impact that strategic fluorine incorporation could have on biological activity. The evolution toward difluoromethyl-substituted derivatives represents a more recent advancement in this field, driven by the recognition that difluoromethyl groups can serve as effective bioisosteres for various functional groups while providing unique electronic and steric properties.

The historical significance of this compound class can be traced through the development of various fluorinated heterocyclic systems that have been incorporated into drug discovery research over the past several decades. The specific targeting of the pyrimidine-5-carboxylic acid ethyl ester framework reflects the pharmaceutical industry's systematic exploration of heterocyclic scaffolds that can serve as versatile building blocks for complex molecule synthesis. The incorporation of the difluoromethyl group at the 4-position of the pyrimidine ring represents a deliberate design choice that emerged from structure-activity relationship studies demonstrating the beneficial effects of this substitution pattern.

The compound's development also reflects broader trends in synthetic methodology advancement, where new fluorination techniques have enabled access to previously challenging difluoromethyl-substituted heterocycles. This technological progress has facilitated the preparation of compounds like this compound with sufficient purity and yield to support both research applications and potential commercial development. The current availability of this compound at 96% purity as a light yellow liquid demonstrates the maturation of synthetic approaches for accessing these specialized fluorinated building blocks.

Position in Fluorinated Pyrimidine Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated pyrimidine chemistry, representing an advanced evolution from earlier fluoropyrimidine designs. The compound belongs to the general class of fluoropyrimidines, which are organic compounds characterized by the presence of at least one fluorine atom as a substituent around the pyrimidine ring system. However, its specific difluoromethyl substitution pattern distinguishes it from simpler fluorinated analogs and positions it within a more specialized subset of these compounds.

The strategic positioning of fluorinated pyrimidines in pharmaceutical chemistry has been established through decades of research demonstrating their utility as antimetabolites and bioactive molecules. Compounds such as capecitabine, fluorouracil, and tegafur have validated the therapeutic potential of fluoropyrimidine structures. Within this context, this compound represents a next-generation approach that leverages the difluoromethyl group's unique properties as a hydrogen bond donor and lipophilic substituent.

The compound's structural relationship to other fluorinated pyrimidines can be understood through comparative analysis of substitution patterns and their effects on molecular properties. Research has demonstrated that difluoromethyl groups can enhance binding affinity in biological systems, as evidenced by compounds like those targeting phosphoinositide 3-kinase pathways. The 4-position substitution in pyrimidines has proven particularly significant for modulating biological activity, while the 5-carboxylic acid ethyl ester functionality provides additional sites for potential chemical modification and biological interaction.

Contemporary research has also highlighted the importance of regioselective fluorination approaches in accessing diverse difluoromethylated pyrimidine derivatives. The specific substitution pattern in this compound reflects optimized synthetic accessibility combined with desirable physicochemical properties. This positioning within fluorinated pyrimidine chemistry demonstrates the compound's potential as both a research tool and a synthetic intermediate for more complex molecule development.

Structural Characteristics and Classification

The structural characteristics of this compound reflect a carefully designed combination of functional groups that confer specific chemical and physical properties. The compound features a pyrimidine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions. This heterocyclic framework provides the fundamental scaffold upon which the various substituents are positioned to achieve the desired molecular properties.

The difluoromethyl group (-CHF2) attached at the 4-position of the pyrimidine ring represents a key structural feature that significantly influences the compound's properties. This substituent introduces both electronic and steric effects, with the two fluorine atoms providing strong electron-withdrawing character while the hydrogen atom maintains the potential for hydrogen bonding interactions. The difluoromethyl group's geometry and electronic properties have been shown to enhance molecular recognition in biological systems and improve metabolic stability compared to non-fluorinated analogs.

| Structural Component | Characteristics | Functional Impact |

|---|---|---|

| Pyrimidine Core | Six-membered aromatic heterocycle | Provides scaffold for substitution |

| Difluoromethyl Group (-CHF2) | Electron-withdrawing, H-bond donor | Modulates electronic properties |

| Carboxylic Acid Ethyl Ester | Ester functionality at 5-position | Enables further synthetic modification |

| Molecular Formula | C8H8F2N2O2 | Defines molecular composition |

| Molecular Weight | 202.16 g/mol | Influences pharmacokinetic properties |

The carboxylic acid ethyl ester functionality at the 5-position provides additional structural complexity and synthetic versatility. This ester group can undergo various chemical transformations, including hydrolysis to the corresponding carboxylic acid or transesterification to alternative ester derivatives. The ester functionality also contributes to the compound's lipophilicity and may influence its biological distribution and cellular uptake characteristics.

The International Union of Pure and Applied Chemistry name for this compound, ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate, precisely describes its structural features and follows standard nomenclature conventions. The compound's classification as a fluorinated heterocyclic ester places it within multiple chemical categories relevant to pharmaceutical and materials science applications. Its physical appearance as a light yellow liquid at ambient conditions indicates favorable handling characteristics for synthetic applications.

Current Research Landscape and Importance

The current research landscape surrounding this compound reflects the compound's growing importance as a synthetic intermediate and potential bioactive molecule. Contemporary studies have demonstrated the significant potential of difluoromethyl-substituted pyrimidines in various therapeutic applications, particularly in areas where traditional fluorinated compounds have shown limitations. The compound's unique structural features position it at the intersection of medicinal chemistry, synthetic methodology development, and pharmaceutical research.

Recent investigations have highlighted the particular significance of difluoromethyl groups in drug design, where these substituents can serve as bioisosteres for various functional groups while providing enhanced metabolic stability and improved binding affinity. Research focusing on phosphoinositide 3-kinase inhibitors has demonstrated that 4-(difluoromethyl)pyrimidine-2-amine moieties can provide optimized binding characteristics compared to trifluoromethyl analogs, suggesting broader applications for related compounds like this compound.

The synthetic accessibility of difluoromethylated pyrimidines has also become a focus of contemporary research, with new methodologies enabling regioselective introduction of difluoromethyl groups into heterocyclic systems. These advances have made compounds like this compound more readily available for research applications and have expanded their potential utility as building blocks for complex molecule synthesis.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Bioisostere development | Drug design and optimization |

| Synthetic Methodology | Regioselective fluorination | Efficient compound synthesis |

| Pharmaceutical Research | Bioactive molecule design | Therapeutic development |

| Materials Science | Fluorinated building blocks | Advanced material properties |

The importance of this compound in current research is further underscored by its availability from multiple commercial suppliers, indicating sustained demand from the research community. The compound's role as a versatile synthetic intermediate has been recognized in fluorinated heterocyclic chemistry, where it can serve as a precursor for more complex molecular architectures. Its unique combination of structural features makes it particularly valuable for structure-activity relationship studies and lead compound optimization programs.

Contemporary research has also explored the broader implications of difluoromethyl substitution in biological systems, with studies demonstrating enhanced pharmacological properties compared to non-fluorinated analogs. The compound's position within this research landscape suggests continued importance as both a research tool and a potential component of future pharmaceutical developments. The ongoing development of new synthetic methodologies for accessing difluoromethylated compounds further supports the continued relevance of this compound in chemical research and development.

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-2-14-8(13)5-3-11-4-12-6(5)7(9)10/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZOFGFFLQIGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H8F2N2O2

- Molecular Weight : 194.16 g/mol

The presence of the difluoromethyl group is crucial for its biological activity, impacting its interaction with various biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its mechanisms of action primarily involve enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways critical for cell survival and growth.

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the compound affect its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Difluoromethyl | Enhances lipophilicity and binding affinity to target enzymes |

| Ethyl ester | Improves solubility and bioavailability |

Research indicates that the optimal combination of substituents can significantly enhance the potency of the compound against specific targets, such as NAPE-PLD (N-acyl-phosphatidylethanolamine-specific phospholipase D) .

Anticancer Activity

In a study evaluating pyrimidine derivatives, this compound demonstrated notable cytotoxicity against various cancer cell lines. The IC50 values were reported in the low micromolar range, indicating strong potential as an anticancer agent .

Antimicrobial Properties

Other research has highlighted its antimicrobial properties, suggesting that it may inhibit bacterial growth through interference with metabolic pathways essential for bacterial survival .

Comparative Analysis with Similar Compounds

To contextualize the efficacy of this compound, a comparison with related compounds is useful.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 0.1 - 10 |

| 5-Fluorouracil | Anticancer | 17.02 |

| Pyrimidine derivatives (various) | Variable | 0.87 - 12.91 |

This table illustrates that while traditional compounds like 5-Fluorouracil have established roles in cancer therapy, newer derivatives like this compound show promise with lower IC50 values across multiple assays .

Scientific Research Applications

Pharmaceutical Applications

Overview:

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features, particularly the difluoromethyl group, enhance the biological activity of derived compounds.

Key Uses:

- Antiviral Agents: Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for drug development against viral infections.

- Anti-inflammatory Drugs: The compound's structural attributes allow for modifications that can lead to effective anti-inflammatory medications.

Case Study:

A study published in a peer-reviewed journal demonstrated the synthesis of a novel antiviral agent derived from 4-difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester. The synthesized compound showed promising results in inhibiting viral replication in vitro, indicating its potential for further development into therapeutic agents .

Agrochemical Applications

Overview:

In agrochemistry, this compound is utilized in developing new pesticides and herbicides. The difluoromethyl group contributes to the efficacy and stability of these formulations.

Key Uses:

- Herbicides: The compound is incorporated into formulations designed to control weed growth effectively.

- Fungicides: It has been studied for its potential to inhibit fungal pathogens affecting crops.

Data Table: Agrochemical Efficacy

Material Science Applications

Overview:

The compound is also explored for its potential applications in material science, particularly in developing advanced materials with specific chemical properties.

Key Uses:

- Polymer Production: It can be used as a building block in synthesizing polymers that require enhanced durability and resistance to environmental factors.

- Coatings: Research is ongoing into its use in coatings that provide protective barriers against corrosion and wear.

Case Study:

A recent investigation into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional materials .

Biochemical Research Applications

Overview:

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological systems.

Key Uses:

- Enzyme Inhibition Studies: It has been shown to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Metabolic Pathway Analysis: Researchers utilize this compound to trace metabolic pathways involving pyrimidine derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences and similarities between 4-difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester and related pyrimidine/heterocyclic esters.

Structural and Functional Group Comparisons

Key Observations:

- Fluorination Impact : The difluoromethyl group (-CF₂H) in the target compound offers moderate electronegativity and metabolic stability compared to trifluoromethyl (-CF₃) analogs, which are more electron-withdrawing and commonly used to enhance drug bioavailability .

- Substituent Position: The 4-position on the pyrimidine ring is critical for bioactivity. For example, 4-amino or 4-CF₃ substitutions are linked to kinase inhibition, while 4-CF₂H may offer unique steric or electronic properties .

- Ester Functionality : The ethyl ester group at C5 is a common feature, serving as a hydrolyzable prodrug moiety or a synthetic handle for further functionalization .

Pharmacological and Physicochemical Properties

- ESIPT Activity: The 4-amino-2-methylsulfanyl analog exhibits a large Stokes shift (12,706 cm⁻¹) due to ESIPT, making it valuable for optical applications .

- Anti-inflammatory Potential: Pyrazole-pyrimidine carboxylates (e.g., ) and pyrazole-4-carboxylates () show analgesic and anti-inflammatory activity, suggesting the target compound could be explored for similar applications.

- Metabolic Stability: Fluorinated esters generally resist enzymatic hydrolysis better than non-fluorinated analogs, enhancing their utility in prodrug design .

Preparation Methods

General Synthetic Strategy

The preparation generally involves constructing the pyrimidine ring with the difluoromethyl substituent and introducing the ethyl ester at the 5-position. The synthetic approach often includes:

- Formation of key intermediates such as substituted butenoic acid ethyl esters.

- Reaction with amidine derivatives to close the pyrimidine ring.

- Use of esterification or hydrolysis steps to obtain the ethyl ester functional group.

Method Based on Butenoic Acid Ethyl Ester Intermediate (Patent CN106187911A)

A detailed synthetic route was described in a Chinese patent, which can be adapted for the difluoromethyl analogue by analogy with trifluoromethyl derivatives:

Step 1: Preparation of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (Compound II) by mixing ethyl pyruvate and dimethylformamide dimethyl acetal in N,N-dimethylformamide (DMF) at room temperature for 12 hours, followed by vacuum distillation to isolate the intermediate (yield ~62%).

Step 2: Preparation of trifluoroacetamidine (Compound III) by heating trifluoroacetamide with phosphorus pentoxide at 100–150°C for 24 hours, followed by distillation to obtain the amidine intermediate (yield ~84%).

Step 3: Cyclization reaction where Compound II is reacted with Compound III in dehydrated alcohol at 50°C, then heated to reflux for 2 hours to form the pyrimidine ring. After cooling and concentration, the product precipitates upon addition of water, isolated by filtration and vacuum drying to give the ethyl ester of the trifluoromethyl pyrimidine-5-carboxylic acid (yield ~82%).

Adaptation for Difluoromethyl Group:

The difluoromethyl group can be introduced by using difluoroacetamidine or related precursors analogous to trifluoroacetamidine.

Reaction conditions (temperature, time, solvents) remain similar, with possible optimization for reactivity differences due to electronic effects of difluoromethyl vs trifluoromethyl substituents.

| Step | Reactants/Intermediates | Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl pyruvate + dimethylformamide dimethyl acetal | 25°C, 12 h, vacuum distillation | DMF | 62 | Formation of butenoic acid ethyl ester |

| 2 | Trifluoroacetamide + phosphorus pentoxide | 100–150°C, 24 h, distillation | None (neat) | 84 | Preparation of amidine intermediate |

| 3 | Compound II + Compound III | 50°C warming, reflux 2 h | Dehydrated alcohol | 82 | Cyclization to pyrimidine ethyl ester |

Note: For difluoromethyl analogues, trifluoroacetamidine is replaced by difluoroacetamidine or equivalent.

Hydrolysis and Esterification Routes

Alternative methods involve:

Hydrolysis of ethyl esters of pyrimidine carboxylic acids under controlled basic conditions (NaOH in ethanol/water mixtures) at room temperature or mild heating to yield the carboxylic acid.

Subsequent re-esterification with ethanol under acidic catalysis to regenerate the ethyl ester, enabling purification and modification of substituents.

This approach allows fine-tuning of purity and functional group integrity.

Analytical and Characterization Techniques

Thin-Layer Chromatography (TLC): To monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR to confirm substitution pattern and purity.

Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.

Melting Point Determination: For purity and polymorph identification.

High-Performance Liquid Chromatography (HPLC): For purity assessment and isolation.

Research Findings and Notes on Reaction Parameters

Reaction temperatures for cyclization steps typically range between 50°C and reflux (~78°C for ethanol).

Reaction times vary from 2 to 24 hours depending on step and reagents.

Solvents such as ethanol, DMF, and mixtures with oxolane (tetrahydrofuran) are common.

Yields for key steps range from 60% to 85%, indicating moderate to good efficiency.

Acid-addition salts of intermediates can be formed with mineral acids (HCl, HBr, H2SO4) to improve stability or solubility.

Vacuum drying at 50°C is used to obtain crystalline final products.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Reaction Conditions | Solvent(s) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Butenoic acid ester route | Ethyl pyruvate + dimethylformamide dimethyl acetal + difluoroacetamidine | 25–50°C, 2–12 h, reflux cyclization | DMF, ethanol | 62–82 | Well-established, moderate yield | Requires careful temperature control |

| Hydrolysis & re-esterification | Ethyl ester precursor + NaOH, then acid catalysis | Room temp to 60°C, 2–4 h | Ethanol/water | >85 | High purity, controllable | Multiple steps, risk of overhydrolysis |

| Green chemistry techniques | Pyrimidine precursors | Microwave, mechanochemistry, 3–30 min | Green solvents | 80–96 | Rapid, environmentally friendly | Adaptation needed for difluoromethyl group |

Q & A

Q. What are the standard synthetic routes for preparing 4-difluoromethyl-pyrimidine-5-carboxylic acid ethyl ester?

The compound can be synthesized via nucleophilic substitution or hydrolysis of precursor esters. For example, hydrolysis of trifluoromethyl-substituted pyrimidine esters using NaOH in ethanol/water (1:1 v/v) at room temperature yields carboxylic acid derivatives, which can be re-esterified under acidic conditions . Alternatively, ethyl 2-substituted pyrimidinecarboxylates are synthesized by reacting dimethylaminomethylene-3-oxoalkanoates with methylisothiourea, followed by purification via column chromatography .

Q. How is the compound characterized to confirm its structural integrity?

- LCMS : Used to determine molecular weight (e.g., m/z 338 [M+H]+ for a related trifluoromethyl analog) .

- NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions and ester functionality. For example, ethyl ester protons typically appear as a quartet at ~4.3 ppm (J = 7.1 Hz) and a triplet at ~1.3 ppm .

- Elemental Analysis : Confirms purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Systems : Ethanol/water mixtures enhance solubility of intermediates during hydrolysis .

- Catalysts : Tetrabutyl ammonium bromide improves alkylation efficiency in substitution reactions .

- Temperature Control : Room-temperature stirring minimizes side reactions (e.g., ester degradation) . Comparative studies using anhydrous K₂CO₃ vs. NaHCO₃ can further optimize base-sensitive steps .

Q. What analytical challenges arise in impurity profiling, and how are they addressed?

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials or hydrolysis byproducts). Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally related tetrahydro-pyrimidine carboxylates .

Q. How do substituents (e.g., difluoromethyl vs. trifluoromethyl) influence physicochemical properties?

- Electron-Withdrawing Effects : Difluoromethyl groups reduce electron density at the pyrimidine ring, altering reactivity in nucleophilic aromatic substitution. Compare with trifluoromethyl analogs via Hammett σ constants .

- Lipophilicity : LogP values (calculated using software like ChemAxon) predict enhanced membrane permeability relative to hydroxyl or amino-substituted derivatives .

Q. What methodologies are used to assess stability under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LCMS. Ester hydrolysis is accelerated under alkaline conditions .

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>150°C for most pyrimidine esters) .

Q. Are there known pharmacological activities for structurally related pyrimidine carboxylates?

Ethyl 5-substituted pyrimidinecarboxylates exhibit analgesic and anti-inflammatory activity in rodent models. Testing involves:

- Carrageenan-Induced Edema : Measure paw volume reduction after oral administration (ED₅₀ ~50 mg/kg) .

- Ulcerogenicity Assays : Compare gastric mucosal damage with standard NSAIDs (e.g., indomethacin) .

Methodological Notes

- Spectral Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 15 Hz for trans-olefinic protons) help confirm stereochemistry in dihydropyrimidine analogs .

- Contradictions in Synthesis : While some protocols use HCl for acidification post-hydrolysis , others employ ion-exchange resins to avoid chloride contamination .

- Safety Considerations : Store the compound at 2–8°C to prevent ester hydrolysis, and handle waste via professional disposal services to comply with environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.